molecular formula C29H26N2O2 B14081963 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) CAS No. 137836-80-7

6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)

Cat. No.: B14081963
CAS No.: 137836-80-7
M. Wt: 434.5 g/mol
InChI Key: LVGAZNUUPCRHIJ-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] is a chemical compound with the molecular formula C31H30N2O2. It is also known by other names such as 6,6’-propane-2,2-diylbis(2-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine). This compound belongs to the class of benzoxazines, which are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring .

Preparation Methods

The synthesis of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] can be achieved through a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This method involves the condensation of these starting materials to form the benzoxazine ring. Alternatively, the compound can be prepared sequentially by first forming an intermediate, which then undergoes further reactions to yield the final product . Industrial production methods often utilize similar synthetic routes but may involve additional steps to optimize yield and purity.

Chemical Reactions Analysis

2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, the compound can undergo oxidation to form oxo-derivatives, which are significant in various applications . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of high-performance polymers, such as polybenzoxazines, which are known for their excellent mechanical properties, flame resistance, and chemical stability . In biology and medicine, benzoxazine derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties . In the industry, the compound is used in the production of thermoset resins and adhesives, which are essential in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] involves the formation of a benzoxazine ring through the condensation of an amine, a phenol, and formaldehyde . This ring formation is crucial for the compound’s stability and reactivity. The molecular targets and pathways involved in its biological activities are still under investigation, but studies suggest that the compound may interact with cellular proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] can be compared with other benzoxazine derivatives, such as 3-phenyl-2,4-dihydro-1,3-benzoxazine and 6,6’-(1-methylethylidene)bis[3,4-dihydro-3-phenyl-2H-1,3-benzoxazine] . These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

137836-80-7

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

3-phenyl-6-[(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)methyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C29H26N2O2/c1-3-7-26(8-4-1)30-18-24-16-22(11-13-28(24)32-20-30)15-23-12-14-29-25(17-23)19-31(21-33-29)27-9-5-2-6-10-27/h1-14,16-17H,15,18-21H2

InChI Key

LVGAZNUUPCRHIJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CC3=CC4=C(C=C3)OCN(C4)C5=CC=CC=C5)OCN1C6=CC=CC=C6

Related CAS

164654-79-9

Origin of Product

United States

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